
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by the presence of a sulfane group attached to a 3-methylbenzyl moiety and a 2,2-dimethoxyethyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane typically involves the reaction of 3-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced purification techniques such as distillation and recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of (2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound may also participate in redox reactions, affecting cellular redox balance .
相似化合物的比较
Similar Compounds
(2,2-Dimethoxyethyl)benzylsulfane: Lacks the methyl group on the benzyl moiety.
(2,2-Dimethoxyethyl)(4-methylbenzyl)sulfane: Has the methyl group at the 4-position instead of the 3-position.
(2,2-Dimethoxyethyl)(3-chlorobenzyl)sulfane: Contains a chlorine atom instead of a methyl group on the benzyl moiety.
Uniqueness
(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane is unique due to the specific positioning of the methyl group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethylsulfanylmethyl)-3-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-5-4-6-11(7-10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
OIIQSVLVFFNSDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


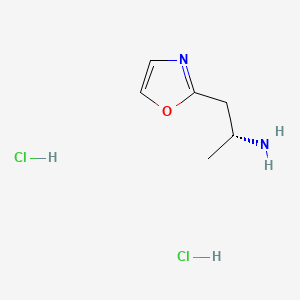
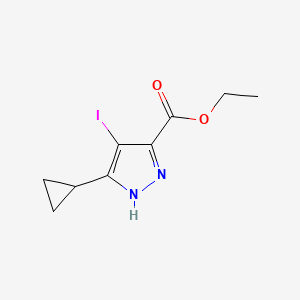
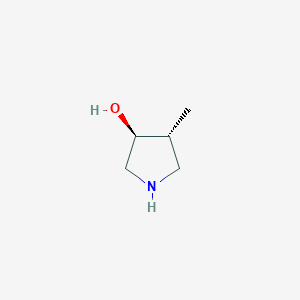
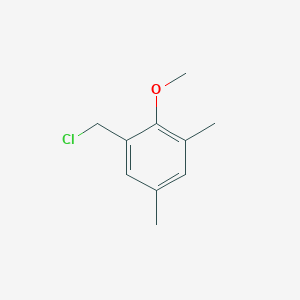
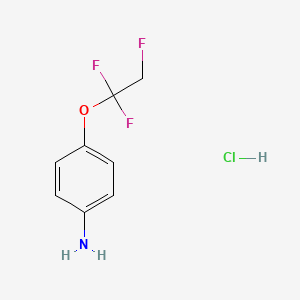
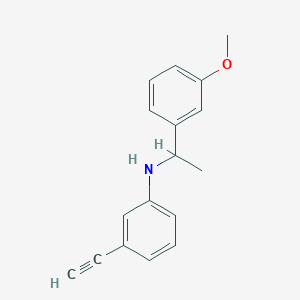

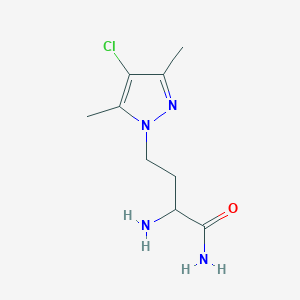


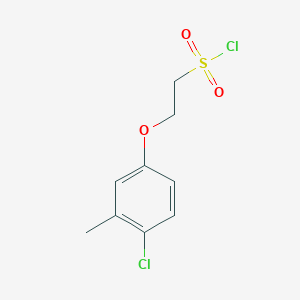
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
